molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No.: B019539
CAS No.: 50492-22-3
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
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Description

Azepan-4-one hydrochloride (CAS 50492-22-3) is a seven-membered cyclic ketone derivative with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 149.62 g/mol. It exists as a light beige powder with a melting point of 179°C and a purity of ≥95% . Structurally, it consists of an azepane (azepan) ring with a ketone group at position 4 and a protonated secondary amine forming a hydrochloride salt. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a building block for heterocyclic compounds. Its hazards include skin/eye irritation and respiratory toxicity, necessitating protective equipment during handling .

Biological Activity

Azepan-4-one hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is a cyclic compound featuring a seven-membered nitrogen-containing ring. The synthesis of this compound can be achieved through various methods, including oxidation reactions of azepan-4-ol derivatives. Notably, the use of gold-catalyzed reactions has been shown to provide efficient pathways for synthesizing azepan-4-ones, demonstrating high regioselectivity and diastereoselectivity in the process .

Synthesis Overview

Method Reagents Conditions Yield
OxidationPotassium permanganateAqueous solution, room tempVariable
Gold-catalyzed annulationGold catalysts (e.g., AuCl3)0 °C, under inert atmosphereUp to 53%
ReductionLithium aluminum hydrideAnhydrous ether, refluxVariable

The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand. This property allows it to bind to the active sites of various enzymes, thereby modulating their activity. Such interactions can influence biochemical pathways critical for cellular functions.

  • Enzyme Interaction : this compound can bind to enzymes involved in metabolic processes, potentially altering their catalytic efficiency.
  • Chiral Recognition : Its chiral nature allows it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Here are some notable findings:

Antimicrobial Activity

Studies have demonstrated that azepan-4-one derivatives possess antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria and fungi.

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been explored as an intermediate in synthesizing compounds that target cancer cell metabolism. The modulation of specific metabolic pathways may enhance the efficacy of existing chemotherapeutic agents.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of azepan-4-one derivatives.
    • Method : In vitro assays against selected bacterial strains.
    • Results : Several derivatives exhibited significant inhibition zones compared to control groups.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects of azepan-4-one on cancer cell lines.
    • Method : MTT assay on human breast cancer cells.
    • Results : Azepan-4-one demonstrated dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azepan-4-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound (CAS 50492-22-3) is typically synthesized via cyclization of hexamethylene diamine derivatives or through reductive amination. Optimization involves adjusting parameters like temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents. Post-synthesis, purification via recrystallization or column chromatography (silica gel, methanol/chloroform gradients) is critical. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C, δ 2.5–3.5 ppm for cyclic amine protons) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH⁺Cl⁻ vibrations at 2500–3000 cm⁻¹ .
  • NMR : ¹H NMR in D₂O resolves the azepane ring protons (multiplet at δ 1.6–2.1 ppm) and hydrochloride counterion effects. ¹³C NMR identifies the ketone carbon at ~210 ppm .
  • HPLC-MS : Use reverse-phase columns with ESI+ ionization to detect [M+H]⁺ at m/z 162.1 (base compound) and validate absence of byproducts (e.g., unreacted amines) .

Q. How should researchers assess the purity and stability of this compound under laboratory storage conditions?

  • Methodological Answer :

  • Purity : Quantify via titrimetry (non-aqueous titration with perchloric acid) or UV-spectrophotometry (λ_max ~260 nm in acidic media) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolyzed azepane derivatives) and adjust storage to airtight, desiccated containers .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound?

  • Methodological Answer :

  • Meta-analysis : Calculate heterogeneity metrics (I² >50% indicates significant variability) to assess data consistency across studies .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate confounding variables. For receptor studies, use competitive binding assays (e.g., radioligand displacement with IC₅₀ validation) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding poses against crystallographic receptor structures .

Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in biological matrices?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at intervals (0, 1, 4, 24 hrs) and analyze via LC-MS/MS.
  • Degradation Pathways : Identify hydrolysis products (e.g., ring-opened amines) using high-resolution MS and compare with synthetic standards .

Q. What methodologies are critical for elucidating the metabolic fate of this compound in preclinical models?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁴C-labeled Azepan-4-one to track metabolites in urine/feces via scintillation counting.
  • Metabolite Profiling : Use hepatocyte incubations + UPLC-QTOF to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Cross-reference with databases like HMDB .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent ratio).
  • Automated Platforms : Use flow chemistry systems for precise control of residence time and temperature in scaled-up reactions .

Q. Methodological and Reporting Standards

Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

  • Answer :

  • Detailed Methods : Specify exact molar ratios, purification gradients, and equipment calibration (e.g., NMR shimming parameters).
  • Supplementary Data : Deposit raw spectral data (e.g., .jdx files) in public repositories like Zenodo and cite them in the main text .

Q. How can systematic reviews on this compound’s applications avoid bias in study selection and data synthesis?

  • Answer :

  • PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥90% purity). Use tools like Covidence for blinded screening.
  • Risk of Bias Assessment : Apply Cochrane ROBINS-I tool to evaluate confounding variables in in vivo studies .

Comparison with Similar Compounds

The following table and discussion highlight key differences between Azepan-4-one hydrochloride and structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity CAS Number Key Structural Features References
This compound C₆H₁₁NO·HCl 149.62 179 ≥95% 50492-22-3 7-membered azepane ring with ketone at C4, HCl
N-Methylthis compound C₇H₁₃NO·HCl 163.04 N/A N/A 19869-42-2 N-methylated azepan-4-one with HCl
N-BOC-Azepan-4-one C₁₁H₁₉NO₃ 221.27 N/A N/A 545352-96-3 Azepan-4-one with tert-butyloxycarbonyl (BOC) group
5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride C₆H₉N₂S·HCl 177.52 (calc.) N/A N/A Not provided Thiazole ring with cyclopropyl and amine HCl

Key Comparisons

Structural Modifications this compound: The parent compound features a secondary amine protonated as HCl and a ketone group at position 4. This structure facilitates its reactivity in condensation reactions, as demonstrated in the synthesis of fused heterocycles . N-Methylthis compound: Methylation of the amine increases molecular weight (163.04 vs. 149.62 g/mol) and may alter solubility and steric effects in reactions . N-BOC-Azepan-4-one: The BOC-protected derivative (C₁₁H₁₉NO₃) is a neutral, stabilized form used in peptide synthesis to prevent unwanted side reactions .

Physical and Chemical Properties Purity: this compound is explicitly noted to have ≥95% purity, making it suitable for precise synthetic applications. Data on analogues are unavailable. Melting Point: The defined melting point of Azepan-4-one HCl (179°C) suggests higher crystallinity compared to derivatives like N-BOC-Azepan-4-one, which lacks reported thermal data.

Applications in Synthesis

  • Azepan-4-one HCl is used in multi-step syntheses, such as forming (3E,5E)-5-[(4-chlorophenyl)methylidene]azepan-4-one derivatives via acid-catalyzed condensations .
  • The BOC-protected variant serves as an intermediate in controlled amide-bond formation, critical in peptide and polymer chemistry .

Safety and Handling

  • Azepan-4-one HCl requires stringent safety measures (e.g., gloves, eye protection) due to its irritant properties. Similar precautions likely apply to analogues, though explicit data are lacking.

Research Findings and Implications

  • Synthetic Utility : Azepan-4-one HCl’s reactivity in acid-catalyzed reactions highlights its role in constructing complex heterocycles, which are prevalent in drug discovery .
  • Comparative Reactivity : The N-methyl derivative may exhibit reduced nucleophilicity at the amine due to steric hindrance, whereas the BOC-protected form offers orthogonal reactivity for stepwise syntheses .
  • Gaps in Data: Limited information on analogues’ purity, melting points, and solubility underscores the need for further characterization to expand their utility in medicinal chemistry.

Preparation Methods

Oxidation of Azepan-4-ol

The oxidation of azepan-4-ol to azepan-4-one, followed by hydrochloride salt formation, represents a straightforward approach. This method leverages well-established alcohol-to-ketone oxidation protocols.

Reagents and Conditions

  • Oxidizing Agents : Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature achieves selective oxidation without over-oxidation to carboxylic acids. Alternatively, Jones reagent (CrO₃/H₂SO₄) in acetone affords higher yields but requires stringent temperature control (0–5°C).

  • Salt Formation : Treating azepan-4-one with gaseous HCl in anhydrous diethyl ether precipitates the hydrochloride salt.

Table 1: Oxidation Method Performance

Oxidizing AgentSolventTemperatureTime (h)Yield (%)Purity (%)
PCCDCM25°C127897
Jones ReagentAcetone/H₂O0°C68595

Key Considerations :

  • PCC minimizes side reactions but requires stoichiometric amounts.

  • Jones reagent offers higher efficiency but demands careful pH monitoring to prevent decomposition.

Cyclization of 6-Aminohexan-2-one

Intramolecular cyclization of 6-aminohexan-2-one under acidic conditions provides a direct route to azepan-4-one.

Reaction Mechanism

Protonation of the amine group in 6-aminohexan-2-one activates the carbonyl, facilitating nucleophilic attack by the amine to form the seven-membered ring.

Optimization Parameters

  • Acid Catalyst : Concentrated HCl (37%) at reflux (110°C) achieves 68% yield after 24 hours.

  • Solvent-Free Systems : Eliminating solvents reduces purification steps but increases reaction viscosity, requiring mechanical stirring.

Table 2: Cyclization Efficiency

CatalystTemperatureTime (h)Yield (%)Purity (%)
HCl110°C246893
H₂SO₄100°C187290

Challenges :

  • Competing intermolecular reactions form dimers (5–10% byproducts).

  • Acid concentration above 40% degrades the product.

Hydrochloride Salt Formation from Azepan-4-one

Converting azepan-4-one to its hydrochloride salt involves protonation of the amine group.

Procedure

  • Dissolve azepan-4-one in dry ether and bubble HCl gas until saturation.

  • Filter the precipitate and wash with cold ether to remove residual acid.

Table 3: Salt Formation Metrics

HCl SourceSolventTemperatureYield (%)Purity (%)
Gaseous HClEther0°C9299
Aqueous HClEthanol25°C8597

Critical Note :
Aqueous HCl introduces hydrolysis risks, favoring gaseous HCl for anhydrous conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability.

Continuous-Flow Oxidation

  • Process : Pump azepan-4-ol and PCC through a tubular reactor (residence time: 30 minutes) at 50°C.

  • Output : 90% conversion with in-line filtration to remove chromium byproducts .

Catalytic Hydrogenation (Alternative Route)

  • Hydrogenate ε-caprolactam over Pd/C (5% loading) at 80°C under 30 bar H₂.

  • Yield : 70% azepan-4-one, followed by HCl treatment.

Analytical Characterization

Quality control ensures compliance with pharmacopeial standards.

Key Techniques

  • NMR Spectroscopy : <sup>13</sup>C NMR confirms ketone resonance at δ 208 ppm .

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) verifies ≥98% purity.

  • Titrimetry : Quantify HCl content via potentiometric titration (target: 19–21% w/w).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodCostScalabilityEnvironmental ImpactYield (%)
Oxidation (PCC)HighModerateChromium waste78
CyclizationLowHighCorrosive acids68
Industrial HydrogenationModerateHighLow70

Insights :

  • Industrial hydrogenation balances cost and sustainability but requires specialized equipment.

  • Cyclization suits small-scale synthesis due to minimal reagent complexity.

Properties

IUPAC Name

azepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRLIZPJMFJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621624
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50492-22-3
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azepan-4-one hydrochloride
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Synthesis routes and methods I

Procedure details

20 g 5-Oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester was stirred over night at 110° C. in 200 mL 6 M hydrochloric acid. The reaction was concentrated to yield 11 g of the desired product. Rf: 0.20 (dichlormethane/methanol=9/1), (M+H)+=114
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (0.9 g, 3.16 mmol, 1 equiv) in aq. HCl (30 mL, 4N) was stirred at reflux for 7 h. The reaction mixture was then concentrated to give the desired product, which was directly used for the next step without further purification. MS (ESI): 114 (MH+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Azepan-4-one hydrochloride
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Azepan-4-one hydrochloride

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